3-Iodothiophene

Catalog No.
S749439
CAS No.
10486-61-0
M.F
C4H3IS
M. Wt
210.04 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Iodothiophene

CAS Number

10486-61-0

Product Name

3-Iodothiophene

IUPAC Name

3-iodothiophene

Molecular Formula

C4H3IS

Molecular Weight

210.04 g/mol

InChI

InChI=1S/C4H3IS/c5-4-1-2-6-3-4/h1-3H

InChI Key

WGKRMQIQXMJVFZ-UHFFFAOYSA-N

SMILES

C1=CSC=C1I

Canonical SMILES

C1=CSC=C1I

Studies have shown that 3-Iodothiophene can be incorporated into the structures of various bioactive molecules, potentially influencing their pharmacological properties. For example, research suggests its application in the synthesis of potential anti-cancer agents, anti-inflammatory compounds, and drugs targeting neurodegenerative diseases []. While still in the early stages of exploration, these findings highlight the potential of 3-Iodothiophene as a tool for developing novel therapeutic strategies.

Chemical Synthesis

Beyond its application in drug discovery, 3-Iodothiophene plays a crucial role in various chemical synthesis processes. Its versatility stems from the reactive nature of the iodine atom, which readily participates in various chemical reactions.

Scientists utilize 3-Iodothiophene as a key intermediate in the total synthesis of numerous complex molecules, including natural products, intricate pharmaceuticals, and diverse polymers []. The presence of the iodine group facilitates the introduction of desired functional groups into the target molecule, enabling the construction of complex chemical structures with precise control. This characteristic makes 3-Iodothiophene a valuable tool in the hands of synthetic chemists aiming to create novel and sophisticated molecules.

Material Science

The unique properties of 3-Iodothiophene have attracted interest in the field of material science. Researchers are exploring its potential applications in the development of innovative materials with specific functionalities.

One area of investigation involves the use of 3-Iodothiophene in the design of organic semiconductors. Its ability to conduct electricity under certain conditions makes it a candidate material for applications in organic electronics, such as the development of organic solar cells and light-emitting diodes (LEDs) []. Additionally, studies are ongoing to explore the potential of 3-Iodothiophene in the creation of novel materials with tailored properties for various technological applications.

3-Iodothiophene is a heterocyclic organic compound characterized by the presence of a thiophene ring with an iodine substituent at the 3-position. Its molecular formula is C4H3I S, and it has a molecular weight of approximately 208.04 g/mol. The compound appears as a colorless to yellow clear liquid and is known for its distinctive aromatic properties due to the thiophene structure, which consists of a five-membered ring containing four carbon atoms and one sulfur atom. This compound is notable for its reactivity and versatility in various

, primarily due to the presence of the iodine atom, which enhances its electrophilic character. Key reactions include:

  • Iodocyclization: This method involves the cyclization of alkynylthiol derivatives to form substituted 3-iodothiophenes. The iodine acts as a leaving group, facilitating the formation of new carbon-sulfur bonds .
  • Coupling Reactions: 3-Iodothiophene can be utilized in cross-coupling reactions with organometallic reagents such as thienylzinc iodide, allowing for the synthesis of complex aromatic compounds .
  • Substitution Reactions: The iodine atom can be replaced by other nucleophiles, enabling the synthesis of various derivatives that can be further functionalized .

Research indicates that 3-iodothiophene and its derivatives exhibit biological activity, particularly in medicinal chemistry. Some studies suggest potential antimicrobial and antifungal properties, although specific mechanisms of action are still under investigation. The compound's reactivity allows for modifications that may enhance its biological efficacy against various pathogens.

Several methods have been developed for synthesizing 3-iodothiophene:

  • Iodocyclization of Thiobutenynes: A straightforward synthesis route involves iodocyclization using (Z)-thiobutenynes, where the key step is the formation of the thiophene ring through intramolecular cyclization .
  • Conversion from 3-Bromothiophene: Another method includes reacting 3-bromothiophene with copper(I) iodide in polar aprotic solvents to yield 3-iodothiophene .
  • Direct Iodination: Direct iodination of thiophenes can also yield 3-iodothiophene selectively under controlled conditions.

3-Iodothiophene finds applications in various fields:

  • Organic Synthesis: It serves as an important building block for synthesizing more complex organic molecules.
  • Material Science: The compound is used in developing electronic materials and conducting polymers due to its electronic properties.
  • Pharmaceuticals: Its derivatives are explored for potential therapeutic applications in drug development.

Studies on the interactions of 3-iodothiophene with various reagents reveal its ability to participate in diverse chemical transformations, making it an attractive compound for synthetic organic chemistry. The reactivity profile suggests that it can engage in both electrophilic and nucleophilic reactions, providing pathways for synthesizing a wide range of functionalized thiophenes.

Several compounds share structural similarities with 3-iodothiophene. Here are some notable examples:

Compound NameStructure FeaturesUnique Attributes
2-IodothiopheneIodine at the 2-positionHigher reactivity in certain coupling reactions compared to 3-iodothiophene .
ThiopheneNo halogen substituentsBasic structure without halogen effects; serves as a precursor .
3-BromothiopheneBromine at the 3-positionCan be converted to 3-iodothiophene via halogen exchange .
2-MethylthiopheneMethyl group at the 2-positionAlters electronic properties compared to iodinated derivatives .

XLogP3

2.6

GHS Hazard Statements

Aggregated GHS information provided by 7 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (14.29%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (28.57%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

10486-61-0

Wikipedia

3-Iodothiophene

Dates

Modify: 2023-08-15

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